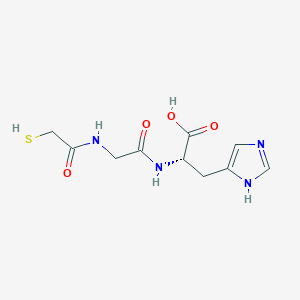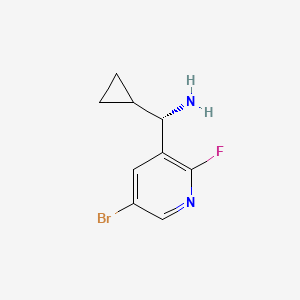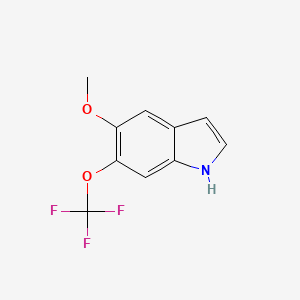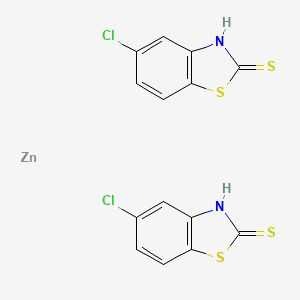
5-chloro-3H-1,3-benzothiazole-2-thione;zinc
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-chloro-3H-1,3-benzothiazole-2-thione;zinc is a compound that belongs to the class of benzothiazoles. Benzothiazoles are organic compounds containing a benzene ring fused to a thiazole ring. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-3H-1,3-benzothiazole-2-thione typically involves the reaction of 2-aminothiophenol with carbon disulfide in the presence of sulfur. The reaction proceeds as follows: [ \text{C}_6\text{H}_4(\text{NH}_2)\text{SH} + \text{CS}_2 \rightarrow \text{C}_6\text{H}_4(\text{NH})\text{SC}=\text{S} + \text{H}_2\text{S} ] This method was developed by A. W. Hoffmann and has been widely used in the synthesis of benzothiazole derivatives .
Industrial Production Methods
Industrial production of 5-chloro-3H-1,3-benzothiazole-2-thione involves the high-temperature reaction of aniline and carbon disulfide in the presence of sulfur. The reaction conditions are optimized to achieve high yields and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
5-chloro-3H-1,3-benzothiazole-2-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol.
Substitution: The chlorine atom in the compound can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted benzothiazoles .
Applications De Recherche Scientifique
5-chloro-3H-1,3-benzothiazole-2-thione has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound has been studied for its potential antimicrobial and antifungal properties.
Medicine: Research has explored its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of rubber and other materials due to its vulcanization properties.
Mécanisme D'action
The mechanism of action of 5-chloro-3H-1,3-benzothiazole-2-thione involves its interaction with molecular targets such as enzymes and proteins. The compound can inhibit the activity of certain enzymes, leading to its antimicrobial and antifungal effects. The exact pathways and molecular targets are still under investigation .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-mercaptobenzothiazole: Similar in structure but lacks the chlorine atom.
5-chloro-2-mercaptobenzothiazole: Very similar but differs in the position of the chlorine atom.
Uniqueness
5-chloro-3H-1,3-benzothiazole-2-thione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties compared to other benzothiazole derivatives .
Propriétés
Formule moléculaire |
C14H8Cl2N2S4Zn |
|---|---|
Poids moléculaire |
468.8 g/mol |
Nom IUPAC |
5-chloro-3H-1,3-benzothiazole-2-thione;zinc |
InChI |
InChI=1S/2C7H4ClNS2.Zn/c2*8-4-1-2-6-5(3-4)9-7(10)11-6;/h2*1-3H,(H,9,10); |
Clé InChI |
RPFNYNFSCWSSAT-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=C1Cl)NC(=S)S2.C1=CC2=C(C=C1Cl)NC(=S)S2.[Zn] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


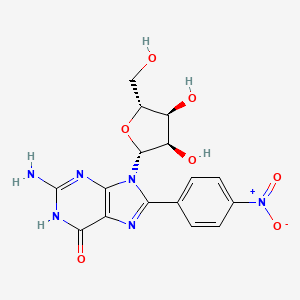

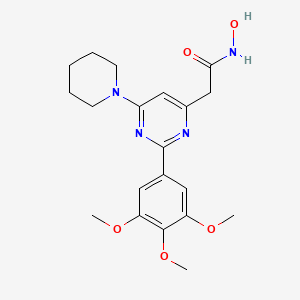
![Tert-butyl 2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B12931087.png)
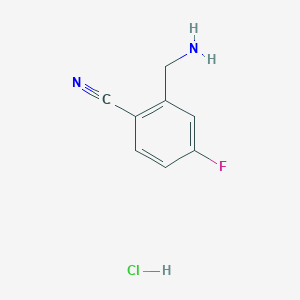

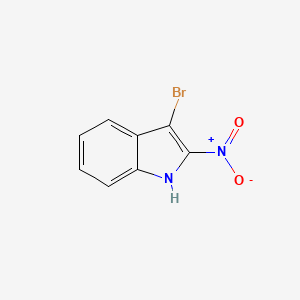
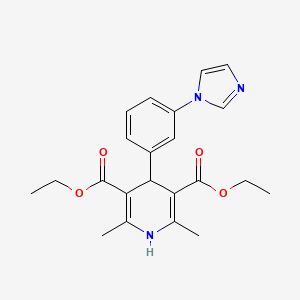

![3,4,6,7-Tetrahydropyrido[4,3-g]isoquinoline](/img/structure/B12931119.png)
